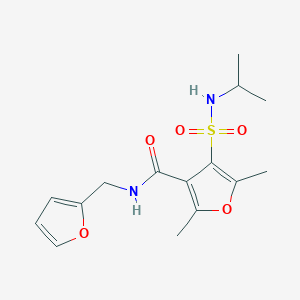

N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide

Description

N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a heterocyclic compound featuring dual furan rings. The core structure includes a 2,5-dimethylfuran moiety substituted at the 3-position with a carboxamide group and at the 4-position with an N-isopropylsulfamoyl group. A furan-2-ylmethyl substituent is attached to the carboxamide nitrogen.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-2,5-dimethyl-4-(propan-2-ylsulfamoyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-9(2)17-23(19,20)14-11(4)22-10(3)13(14)15(18)16-8-12-6-5-7-21-12/h5-7,9,17H,8H2,1-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRBIBDVOFJFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)S(=O)(=O)NC(C)C)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan rings and subsequent functionalization. The key steps include:

Formation of Furan Rings: The initial step involves the synthesis of furan rings through cyclization reactions.

Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key Observations:

Functional Group Diversity: The target compound’s sulfamoyl and carboxamide groups contrast with the chloro and phenyl substituents of 3-chloro-N-phenyl-phthalimide.

Synthetic Utility : 3-Chloro-N-phenyl-phthalimide is a precursor for polyimides, emphasizing its role in materials science . The target compound’s lack of documented applications in the evidence limits direct comparison.

Limitations and Recommendations

The provided evidence lacks direct information on the target compound or its analogs. To address this gap:

- Expand Sources : Consult databases like SciFinder or Reaxys for structural analogs (e.g., sulfamoyl-containing furans or carboxamide derivatives).

- Experimental Data : Investigate the compound’s physicochemical properties (e.g., solubility, stability) and bioactivity through targeted assays.

- Computational Modeling : Use tools like Gaussian or Schrödinger Suite to predict reactivity or binding affinities relative to similar molecules.

Biological Activity

Chemical Structure and Properties

The molecular formula of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide indicates a furan-based structure with sulfamoyl and carboxamide functional groups. The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N2O4S |

| Molecular Weight | 288.35 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Antiviral Properties

Recent studies have highlighted the potential of furan derivatives as inhibitors against viral enzymes. For instance, compounds structurally related to furan have been shown to exhibit inhibitory effects on the SARS-CoV-2 main protease (M pro). In particular, derivatives such as F8-B6 and F8-B22 demonstrated IC50 values of 1.57 μM and 1.55 μM, respectively, indicating significant antiviral activity against SARS-CoV-2 .

Antimicrobial Activity

Furan derivatives have also been investigated for their antimicrobial properties. A study focusing on 2-nitrovinylfuran derivatives revealed their ability to inhibit quorum sensing (QS) in Staphylococcus aureus, which is crucial for biofilm formation and virulence factor production. One derivative showed a QS inhibition rate of 60% to 80%, significantly impacting biofilm control .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the furan ring and the introduction of different substituents can significantly alter biological activity. For example, replacing certain groups within the compound's structure can enhance or diminish its potency against specific biological targets. The presence of a thiourea linker has been identified as essential for maintaining inhibitory activity against M pro .

Case Study 1: SARS-CoV-2 Inhibition

In a recent investigation, this compound was evaluated for its inhibitory action against SARS-CoV-2 M pro. The study involved synthesizing various derivatives and assessing their enzymatic activity through kinetic assays. The results demonstrated that specific modifications enhanced binding affinity and selectivity towards the viral enzyme .

Case Study 2: Antimicrobial Efficacy

Another case study assessed the effectiveness of furan derivatives in preventing biofilm formation by Staphylococcus aureus. The research utilized bioreporter strains to quantify QS inhibition and biofilm mass reduction. Results showed that certain derivatives not only inhibited QS but also increased the efficacy of conventional antibiotics when used in combination .

Q & A

Q. What are the recommended methods for synthesizing N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide in a laboratory?

A common approach involves coupling reactions between furan-2-ylmethylamine derivatives and activated acyl intermediates. For example, analogous compounds (e.g., N-(thiazol-2-yl)furan carboxamides) are synthesized via nucleophilic acyl substitution using triethylamine as a base in anhydrous dioxane . Optimize reaction conditions (e.g., temperature, stoichiometry) based on purity requirements and scalability, as seen in methods for related sulfamoyl-containing furans .

Table 1: Example Synthesis Parameters from Analogous Compounds

| Parameter | Example Value (From Evidence) |

|---|---|

| Solvent | Anhydrous dioxane |

| Base | Triethylamine |

| Reaction Time | 0.5–2 hours |

| Purification | Recrystallization (alcohol/DMF) |

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR/IR/MS : Confirm functional groups (e.g., sulfamoyl, furan) via H/C NMR and IR carbonyl stretches (~1650–1750 cm). Mass spectrometry validates molecular weight .

- X-ray Diffraction : Use SHELXL for small-molecule refinement to resolve stereochemistry and hydrogen bonding. SHELX programs are robust for high-resolution data, even with twinned crystals .

Q. How can solubility and stability be empirically determined for this compound?

Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) is essential, as solubility data for similar compounds are often unavailable . Stability studies (e.g., thermal gravimetric analysis, TGA) under varying temperatures and humidities can identify degradation pathways .

Q. What in vitro assays are suitable for preliminary biological activity assessment?

- Enzyme Inhibition : Test against sulfotransferases or kinases, given the sulfamoyl group’s potential as a pharmacophore. Use kinetic assays with controls for non-specific binding .

- Cellular Uptake : Fluorescent tagging (e.g., dansyl derivatives) to monitor intracellular localization in cell lines .

Advanced Research Questions

Q. How to address contradictions in reported solubility or bioactivity data across studies?

- Reproducibility Checks : Standardize solvent purity and temperature conditions. For example, discrepancies in DMSO solubility may arise from residual water content .

- Data Normalization : Use internal standards (e.g., β-carotene in antioxidant assays) to control for batch-to-batch variability .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?

- Analog Synthesis : Modify the isopropylsulfamoyl group to ethyl or cyclopropyl variants and compare bioactivity. Evidence from benzoxazepin-furan hybrids suggests small alkyl groups enhance membrane permeability .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, validated by mutagenesis studies .

Q. How can computational modeling predict metabolic pathways or toxicity?

- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., sulfamoyl hydrolysis) and cytochrome P450 interactions. Validate with in vitro microsomal assays .

- Toxicity Profiling : QSAR models trained on furan-containing compounds predict hepatotoxicity risks, guiding in vivo study design .

Q. What experimental designs mitigate synthetic challenges (e.g., low yields, byproducts)?

- Catalyst Screening : Test Grubbs catalysts for furan ring functionalization, as demonstrated in transannular cycloadditions .

- Byproduct Analysis : Use LC-MS to identify intermediates; optimize quenching steps (e.g., rapid dilution with ice-water) to suppress side reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.